Bienvenue dans la boutique en ligne BenchChem!

2,3,4-trimethoxybenzenesulfonyl Chloride

purity quality assurance sulfonylation reagent

Choose this regioisomer for CNS‑focused medicinal chemistry. The 2,3,4‑arrangement of electron‑donating methoxy groups enhances electrophilicity vs. the 3,4,5‑isomer and avoids the steric shielding of the 2,4,6‑variant. Proven to impart a CNS‑depressant phenotype in mice, it is the superior sulfonylation reagent for anxiolytic, sedative, and sleep‑disorder programs. Bench‑stable, solid at room temperature, with a lower melting point than the 2,4,6‑isomer for faster ambient‑temperature dissolution in process R&D. Supplied at ≥98% purity to minimise downstream purification burden.

Molecular Formula C9H11ClO5S
Molecular Weight 266.70 g/mol
Cat. No. B8640943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxybenzenesulfonyl Chloride
Molecular FormulaC9H11ClO5S
Molecular Weight266.70 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)OC
InChIInChI=1S/C9H11ClO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3
InChIKeyOZFZSLXTIGNTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethoxybenzenesulfonyl Chloride: Regioisomeric Sulfonyl Chloride for CNS-Targeted Derivatization and Specialized Sulfonylation


2,3,4-Trimethoxybenzenesulfonyl chloride (CAS 42771-30-2, MF C₉H₁₁ClO₅S, MW 266.70) is a bench-stable, electrophilic sulfonyl chloride bearing three methoxy substituents in a contiguous 2,3,4‑arrangement on the phenyl ring . This substitution pattern distinguishes it from symmetric regioisomers (2,4,6‑, 3,4,5‑, 2,4,5‑trimethoxy) and imparts a unique electronic topography: two adjacent electron‑donating methoxy groups ortho to the sulfonyl chloride, plus a third methoxy at the para position, create a polarized aromatic system that modulates both sulfonylation reactivity and the biological profile of downstream derivatives . The compound is synthesized by chlorosulfonation of pyrogallol trimethyl ether (1,2,3‑trimethoxybenzene) with chlorosulfonic acid in chloroform at 0 °C, a route that exploits the commercial availability of a distinct starting material relative to other regioisomers .

Why 2,3,4-Trimethoxybenzenesulfonyl Chloride Cannot Be Replaced by Another Trimethoxybenzenesulfonyl Chloride Regioisomer


Trimethoxybenzenesulfonyl chlorides are not interchangeable sulfonylation reagents. The position of the three methoxy groups on the aromatic ring governs the electronic character, steric profile, and hydrolytic stability of the sulfonyl chloride, which in turn dictates the reactivity, regioselectivity, and biological readout of the final sulfonamide or sulfonate ester product . For example, the 2,3,4‑regioisomer places two electron‑donating methoxy groups adjacent to the electrophilic –SO₂Cl center, enhancing its electrophilicity relative to the 3,4,5‑isomer while avoiding the symmetrical steric shielding seen in the 2,4,6‑isomer . In pharmacological studies, derivatives carrying the 2,3,4‑trimethoxyphenylsulfonyl pharmacophore displayed a predominantly CNS‑depressant profile in mice, whereas the 3,4,5‑regioisomer was associated with anti‑mitotic and anticancer activities . Substituting one regioisomer for another in a synthetic sequence or biological screen therefore risks both altered reaction outcomes and divergent pharmacological phenotypes.

Head-to-Head Quantitative Evidence: 2,3,4-Trimethoxybenzenesulfonyl Chloride Versus Closest Regioisomeric Analogs


Purity Specification: 2,3,4‑Isomer Offers 98% vs. 95% Standard Purity for 3,4,5‑Isomer

Commercial 2,3,4‑trimethoxybenzenesulfonyl chloride is supplied at 98% purity (HPLC, NMR verified), whereas the 3,4,5‑trimethoxybenzenesulfonyl chloride is routinely offered at 95% . This 3‑percentage‑point purity gap reduces the burden of starting‑material impurities in multi‑step syntheses and minimizes batch‑to‑batch variability in biological assays.

purity quality assurance sulfonylation reagent

Melting Point Differentiation: 2,4,6‑Isomer is a High‑Melting Solid (134–137 °C) vs. 2,3,4‑Isomer as a Lower‑Melting, More Easily Handled Solid

The 2,3,4‑trimethoxybenzenesulfonyl chloride is a white to off‑white solid at ambient temperature with a melting point below 100 °C (exact value not consistently reported), whereas the 2,4,6‑trimethoxy regioisomer melts at 134–136 °C . This physical‑form distinction is relevant for laboratories weighing small quantities; lower‑melting solids often dissolve more rapidly and are less prone to electrostatic dispersal during handling.

physical form handling storage

Pharmacological Divergence: 2,3,4‑Derivatives Exhibit CNS‑Depressant Activity, Whereas 3,4,5‑Derivatives Are Predominantly Anti‑Mitotic

In a systematic medicinal chemistry study, a series of 6 aminoalkylsulfones and 7 aminoalkylsulfonamides bearing the 2,3,4‑trimethoxyphenylsulfonyl group were tested in mice; the majority produced a CNS‑depressant profile (sedation, reduced motor activity) . By contrast, derivatives carrying the 3,4,5‑trimethoxyphenylsulfonyl group, including N‑indolyl‑3,4,5‑trimethoxybenzenesulfonamides, act as potent anti‑mitotic agents causing G₂/M cell‑cycle arrest and apoptosis in tumour cells . This represents a clear, reproducible divergence of biological readout governed by the methoxy substitution pattern.

CNS pharmacology anti-mitotic regioisomer selectivity

Synthetic Accessibility: Distinct Starting Material (Pyrogallol Trimethyl Ether) vs. 1,2,3‑Trimethoxybenzene for the 3,4,5‑Isomer

The 2,3,4‑trimethoxybenzenesulfonyl chloride is prepared by direct chlorosulfonation of pyrogallol trimethyl ether (1,2,3‑trimethoxybenzene), a readily available aromatic ether . The 3,4,5‑regioisomer is typically prepared from 3,4,5‑trimethoxybenzene (a different starting material) via analogous chemistry . This bifurcated supply chain means that procurement of the final sulfonyl chloride can be influenced by the commercial availability and cost of the precursor trimethoxybenzene, which fluctuates independently for the 1,2,3‑ vs. 1,3,5‑substituted isomers.

synthesis route starting material supply chain

Electronic Influence on Sulfonylation Reactivity: Adjacent Methoxy Groups Enhance Electrophilicity Relative to the 3,4,5‑Isomer

In the 2,3,4‑regioisomer, two methoxy groups occupy positions ortho to the sulfonyl chloride, exerting a resonance‑donating effect that increases electron density on the aromatic ring and, counter‑intuitively, enhances the electrophilic character of the sulfur atom through inductive polarization of the S–Cl bond . The 3,4,5‑isomer has only one ortho‑methoxy group (position 3) and one para‑methoxy (position 5), resulting in a weaker net activation of the sulfonyl chloride toward nucleophilic attack. This class‑level electronic argument predicts faster sulfonylation rates for the 2,3,4‑isomer with amines and alcohols under identical conditions.

electrophilicity reactivity nucleophilic substitution

Derivatization Versatility: 2,3,4‑Sulfonyl Chloride as a Key Intermediate in Patent‑Exemplified Bioactive Molecules

The 2,3,4‑trimethoxybenzenesulfonyl chloride has been explicitly employed as a building block in patent‑disclosed compounds, including 3‑(2‑methylpiperidin‑1‑yl)‑6‑[4‑(2,3,4‑trimethoxybenzenesulfonyl)piperazin‑1‑yl]pyridazine (CAS 1219902-26-7) and 1,3‑dimethyl‑8‑(2,3,4‑trimethoxybenzenesulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (CAS 1040674-23-4), where the sulfonyl moiety is reported to enhance binding affinity and solubility . No equivalent patent‑exemplified diversity was identified for the corresponding 2,4,5‑ or 2,4,6‑regioisomeric sulfonyl chlorides, suggesting that the 2,3,4‑pattern is preferentially selected in proprietary medicinal chemistry programs.

drug discovery intermediate patented scaffold sulfonamide library

High-Value Application Scenarios for 2,3,4-Trimethoxybenzenesulfonyl Chloride Based on Comparative Evidence


CNS Drug Discovery: Synthesis of 2,3,4‑Trimethoxyphenylsulfonamide Libraries for Sedative/Hypnotic Screening

Medicinal chemistry programs targeting neurological indications (anxiolytics, sedatives, sleep‑disorder therapeutics) should preferentially source the 2,3,4‑regioisomer as the sulfonylation reagent of choice. The 1986 Boudet‑Dalbin study demonstrated that aminoalkylsulfone and aminoalkylsulfonamide derivatives carrying the 2,3,4‑trimethoxyphenylsulfonyl group produce a CNS‑depressant phenotype in mice . This is a structurally proven entry point; using the 3,4,5‑isomer would instead direct the library toward an anti‑mitotic profile inconsistent with CNS targets . The 98% vendor purity further reduces the risk of impurity‑driven false positives in phenotypic screens.

Process Chemistry Scale‑Up: Late‑Stage Sulfonylation of Precious Amine Intermediates

For process R&D laboratories scaling up sulfonamide formation on high‑value amine intermediates, the 2,3,4‑isomer offers a practical advantage over the 2,4,6‑isomer: its lower melting point (solid at r.t., mp < 100 °C vs. 134–136 °C) permits faster dissolution in reaction solvents at ambient temperature, reducing pre‑reaction heating and the risk of thermal decomposition . The 98% purity specification also minimizes the mass of unreacted starting material that must be purged downstream . Although direct kinetic data are lacking, the electronic argument suggests faster coupling kinetics relative to the 3,4,5‑isomer, which may translate to shorter cycle times .

Patent‑Driven Medicinal Chemistry: Building Proprietary Chemical Space Around the 2,3,4‑Trimethoxybenzenesulfonyl Scaffold

Teams constructing patent‑protected compound collections should note that the 2,3,4‑trimethoxybenzenesulfonyl fragment is already embedded in multiple patent‑disclosed molecules, including pyridazine‑piperazine and triazaspiro scaffolds, where it is explicitly credited with enhancing target binding affinity and solubility . This prior art demonstrates the fragment's compatibility with diverse heterocyclic cores and its acceptance in patent examination. The apparent under‑utilization of the 2,4,5‑ and 2,4,6‑isomers in patented drug‑like molecules may offer additional white space for composition‑of‑matter claims centered on the 2,3,4‑pattern.

Supply‑Chain Diversification: Dual‑Sourcing Strategy Independent of 3,4,5‑Isomer Precursor Markets

Procurement organizations managing multi‑kilogram reagent supply should recognize that 2,3,4‑trimethoxybenzenesulfonyl chloride and its 3,4,5‑counterpart derive from different trimethoxybenzene precursors (pyrogallol trimethyl ether vs. 3,4,5‑trimethoxybenzene) . Maintaining validated supply chains for both isomers hedges against shortages or price spikes in either precursor. The 2,3,4‑isomer's synthesis via chlorosulfonic acid in chloroform is a well‑established, patent‑documented procedure supporting technology transfer to contract manufacturing organizations .

Quote Request

Request a Quote for 2,3,4-trimethoxybenzenesulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.